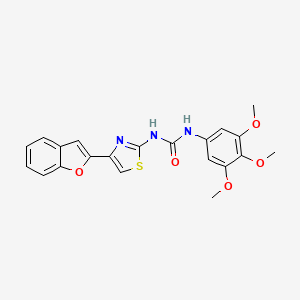![molecular formula C17H23NO4 B2938046 [4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL CAS No. 1421497-31-5](/img/structure/B2938046.png)
[4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.374. The purity is usually 95%.
The exact mass of the compound (3-(hydroxymethyl)morpholino)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Applications
- PET Imaging Agent for Parkinson's Disease : The synthesis of derivatives for PET imaging in Parkinson's disease research demonstrates the utility of morpholino methanone compounds. Specifically, the compound HG-10-102-01, featuring a morpholino methanone structure, was prepared for imaging of the LRRK2 enzyme, highlighting its potential in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
Synthetic Methodologies
- Stereoselective Synthesis : The stereoselective synthesis of differentially protected morpholines from chiral epoxides showcases the importance of these compounds in creating complex molecular architectures with potential applications in drug discovery and material science (Marlin, 2017).
Chemical Reactions and Mechanisms
- Reactions of 3-Formylchromone : The study on the reaction of 3-formylchromone with cyclic secondary amines in alcoholic media leading to morpholino chromanone derivatives underlines the versatility of morpholino compounds in synthetic chemistry. The solubility and reaction conditions play a crucial role in determining the product, illustrating the importance of morpholino groups in directing chemical reactions (Korzhenko, Osipov, Osyanin, & Klimochkin, 2019).
Antitumor and Enzyme Inhibition
Antitumor Activity : The synthesis and structural analysis of a morpholino indazolyl compound demonstrated distinct inhibition on cancer cell proliferation, highlighting the therapeutic potential of morpholino derivatives in cancer treatment (Tang & Fu, 2018).
Enzyme Inhibitory Activity : A study on thiophene-based heterocyclic compounds, including morpholino derivatives, revealed their potent enzyme inhibitory activities against various enzymes, indicating the potential of morpholino compounds in developing new therapeutic agents (Cetin, Türkan, Bursal, & Murahari, 2021).
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)morpholin-4-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-12-15-13-22-11-8-18(15)16(20)17(6-9-21-10-7-17)14-4-2-1-3-5-14/h1-5,15,19H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFOURUUHNPRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCOCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-[4-(dimethylamino)phenyl]propyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2937963.png)
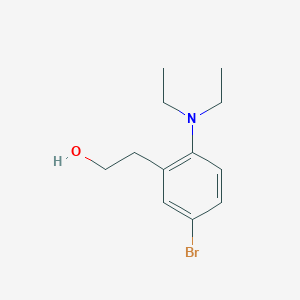

![2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2937966.png)
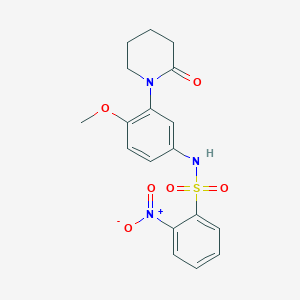
![4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2937969.png)
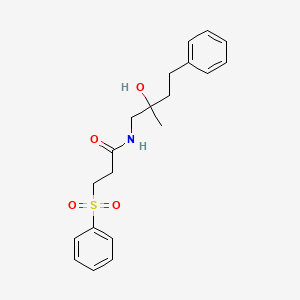
![2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2937974.png)
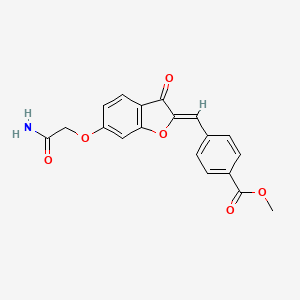

![2,4-Dichlorothieno[3,4-D]pyrimidine](/img/structure/B2937981.png)
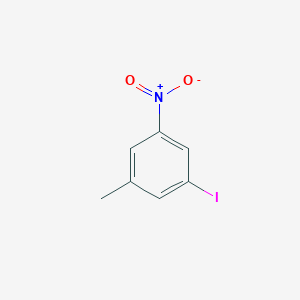
![N-tert-butyl-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2937985.png)
